Product packaging for Dulcitol-13C6(Cat. No.:)

Dulcitol-13C6

Cat. No.: B1163643
M. Wt: 188.13
Attention: For research use only. Not for human or veterinary use.
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Description

Dulcitol-13C6 is a stable isotope-labeled analog of dulcitol (galactitol), where six carbon atoms are replaced with the 13C isotope. This compound is primarily used as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurement of endogenous metabolites in complex biological samples. Its application is critical in gas chromatography-mass spectrometry (GC-MS) metabolomic studies for sample preparation, where it is added to serum, urine, liver, and feces samples to ensure analytical reliability during method development and validation . As a high-quality reference standard, this compound provides traceability and compliance with regulatory guidelines for pharmacopeial standards, supporting Quality Control (QC) applications during the synthesis and formulation stages of drug development . The use of such 13C-labeled internal standards is a established practice in analytical chemistry to account for variability in sample processing and ionization efficiency, particularly for challenging molecules like carbohydrates . Researchers employ this compound in advanced studies to investigate metabolic perturbations in disease models, including hyperlipidemia, and to understand global changes in the metabolism of lipids, carbohydrates, and amino acids . This compound is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

¹³C₆H₁₄O₆

Molecular Weight

188.13

Synonyms

Galactitol-13C6;  Dulcite-13C6;  Dulcose-13C6;  Euonymit-13C6;  Melampyrin-13C6;  Melampyrit-13C6;  NSC 1944-13C6; 

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation Methodologies for Dulcitol 13c6

Chemical Synthesis Approaches for Regiospecific 13C-Labeling of Polyols

The chemical synthesis of regiospecifically 13C-labeled polyols like dulcitol (B134913) presents a significant challenge due to the stereochemical complexity of these molecules. The primary strategy involves the use of selectively labeled precursors that are then incorporated into the target molecule through a series of chemical transformations.

A common approach begins with a smaller, 13C-labeled building block, which is then elaborated into the full carbon skeleton of the polyol. For instance, the synthesis of a specifically labeled hexose, the direct precursor to a hexitol, can be achieved through methods like the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. By using a 13C-labeled cyanide (e.g., K¹³CN) in the first step, a ¹³C atom can be introduced at the C1 position of the resulting sugar. Subsequent reduction of the sugar aldehyde and nitrile groups would yield a specifically labeled polyol.

Another strategy involves the reduction of a correspondingly labeled monosaccharide. The synthesis of D-Galactose-1-13C, for example, has been achieved starting from nitromethane-13C. The resulting labeled galactose can then be chemically reduced to yield D-Dulcitol-1-13C. Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄). This method allows for the precise placement of a ¹³C label at a specific carbon atom. While this example illustrates site-specific labeling, the synthesis of uniformly labeled Dulcitol-13C6 through purely chemical means is exceptionally complex and rarely undertaken due to the difficulty in assembling the entire carbon backbone from exclusively 13C-labeled starting materials.

Table 1: Comparison of Chemical Synthesis Strategies for ¹³C-Labeled Polyols

StrategyDescriptionKey ReagentsOutcome
Chain ExtensionBuilding the carbon skeleton from smaller ¹³C-labeled units.K¹³CN, ¹³C-Grignard reagentsRegiospecific labeling
Precursor ReductionReduction of a pre-synthesized ¹³C-labeled monosaccharide.Sodium borohydride (NaBH₄)Regiospecific or uniform labeling depending on the precursor

Chemo-Enzymatic and Biosynthetic Routes for Uniform and Site-Specific 13C-Labeling

Chemo-enzymatic and biosynthetic methods offer powerful alternatives to purely chemical synthesis, often providing higher specificity and yields for isotopically labeled compounds.

A prime example of a chemo-enzymatic route to ¹³C-labeled dulcitol involves the enzymatic reduction of ¹³C-labeled galactose. The enzyme aldose reductase (EC 1.1.1.21) catalyzes the NADPH-dependent reduction of galactose to galactitol (dulcitol). wikipedia.orgnih.gov This enzymatic step is highly specific and efficient. By using either uniformly labeled [U-¹³C₆]galactose or a site-specifically labeled galactose (e.g., [1-¹³C]galactose) as the substrate, one can produce uniformly labeled this compound or a regiospecifically labeled version, respectively. nih.govnih.gov

Reaction: ¹³C-Galactose + NADPH + H⁺ ---(Aldose Reductase)--> ¹³C-Dulcitol + NADP⁺

Biosynthetic routes leverage the metabolic pathways of microorganisms or cell-free systems to produce the target compound from a labeled primary carbon source, most commonly [U-¹³C₆]glucose. In many organisms, glucose can be converted to galactose via the Leloir pathway. scielo.breyewiki.org This ¹³C-labeled galactose is then available for reduction to galactitol by aldose reductase. scielo.br This approach is particularly effective for producing uniformly labeled this compound. By culturing microorganisms on a medium containing [U-¹³C₆]glucose as the sole carbon source, the entire carbon skeleton of the synthesized dulcitol will be derived from the labeled precursor, resulting in high isotopic enrichment. biorxiv.org

Optimization of Isotopic Enrichment and Purity for Research Applications

The utility of this compound as an internal standard or metabolic tracer is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment (typically >98%) is crucial for accurate quantification in mass spectrometry-based analyses. nih.gov

Several analytical techniques are employed to verify the isotopic enrichment and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for this purpose. nih.govacs.org The presence and integration of signals in the ¹³C spectrum can confirm the positions and extent of labeling. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the mass distribution of the labeled molecules, providing a direct measure of isotopic enrichment. nih.govfrontiersin.orgnih.gov Tandem mass spectrometry (MS/MS) can further provide information on the location of labels within the molecule by analyzing fragmentation patterns. frontiersin.orgnih.gov

Optimization strategies to maximize enrichment include:

High-Purity Precursors: Using starting materials with the highest possible isotopic enrichment (e.g., >99% ¹³C). oup.com

Controlled Culture Conditions: In biosynthetic approaches, carefully controlling the culture medium to ensure the labeled substrate is the sole carbon source, preventing dilution with unlabeled carbon. nih.gov

Efficient Purification: Employing robust purification methods, such as high-performance liquid chromatography (HPLC), to remove any unlabeled or partially labeled species and other chemical impurities.

Table 2: Analytical Techniques for Purity and Enrichment Analysis

TechniqueInformation Provided
¹³C-NMRPosition and extent of ¹³C labeling, structural confirmation. nih.govacs.org
Mass Spectrometry (MS)Isotopic distribution (mass isotopomers), overall enrichment. frontiersin.orgnih.gov
Tandem MS (MS/MS)Positional information of labels through fragmentation analysis. frontiersin.orgnih.gov
HPLCChemical purity, separation of isomers and impurities.

Role of Precursors and Substrates in 13C-Dulcitol Biosynthesis

The choice of precursor is fundamental to the successful biosynthesis of this compound. The most common and versatile precursor for producing uniformly labeled compounds in biological systems is [U-¹³C₆]glucose . biorxiv.org Microorganisms capable of galactose metabolism can convert this uniformly labeled glucose into uniformly labeled galactose through the enzymes of the Leloir pathway. scielo.breyewiki.org This newly synthesized [U-¹³C₆]galactose then serves as the direct substrate for aldose reductase to produce [U-¹³C₆]dulcitol.

For site-specific labeling, a specifically labeled precursor is required. For example, feeding a culture with [1-¹³C]glucose would lead to a specific labeling pattern in the resulting galactose and subsequently in the dulcitol, which can be traced through the metabolic network. Similarly, providing [1-¹³C]galactose or [2-¹³C]galactose directly to a system containing aldose reductase would result in the formation of [1-¹³C]dulcitol or [2-¹³C]dulcitol, respectively. nih.gov The ability to use different labeled precursors provides a powerful tool for metabolic flux analysis, allowing researchers to trace the flow of carbon atoms through various interconnected pathways. biorxiv.org

The efficiency of precursor incorporation depends on several factors, including the transport of the substrate into the cell and the activity of the relevant metabolic enzymes. In some cases, cell-free enzymatic systems are used to bypass the complexities of cellular uptake and competing metabolic pathways, allowing for more direct conversion of the labeled precursor to the final product. nih.gov

Advanced Analytical Methodologies for Dulcitol 13c6 Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance and Mass Isotopomer Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of small, volatile, and thermally stable molecules. For polar compounds like sugar alcohols, GC-MS analysis is contingent on chemical derivatization to increase volatility. jfda-online.comspectroscopyonline.com Once derivatized, GC-MS provides high chromatographic resolution and is exceptionally well-suited for determining the distribution of mass isotopomers, which is crucial for stable isotope tracing studies. nih.gov

Dulcitol (B134913), being a polyol, is non-volatile and cannot be directly analyzed by GC-MS. labcompare.com Chemical derivatization is a mandatory step to convert its multiple polar hydroxyl (-OH) groups into less polar, more volatile functional groups, making the molecule suitable for introduction into the gas chromatograph. jfda-online.comlabcompare.com The choice of derivatization reagent is critical for achieving efficient and reproducible analysis.

Common strategies include:

Silylation: This is one of the most prevalent methods for derivatizing compounds with active hydrogens, such as alcohols. jfda-online.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active protons on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. labcompare.comresearchgate.netmdpi.com The resulting TMS-derivatized dulcitol is significantly more volatile and thermally stable. nih.gov

Acetylation: This method involves reacting the hydroxyl groups with an acetylating agent, such as acetic anhydride, often in a pyridine (B92270) solvent. protocols.ioshimadzu.com This converts the hydroxyls into acetate (B1210297) esters, which are amenable to GC analysis. protocols.io This approach has been successfully used for the analysis of other 13C-labeled sugars like glucose. shimadzu.com

The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative to avoid analytical complications. jfda-online.com

Derivatization StrategyCommon ReagentsDerivative FormedKey Advantages
SilylationBSTFA, MSTFA, TMCSTrimethylsilyl (TMS) etherEfficient, fast, and creates thermally stable products. researchgate.net
AcetylationAcetic Anhydride, PyridineAcetate esterForms stable derivatives; widely used for carbohydrates. protocols.ioshimadzu.com
BoronationButylboronic acidCyclic boronate esterCan be selective for diols, forming stable cyclic derivatives. nist.gov

A primary application of stable isotope labeling is in metabolic flux analysis, which quantifies the rates of metabolic pathways. nih.gov When an organism is supplied with a 13C-labeled substrate, the label is incorporated into downstream metabolites. GC-MS can distinguish and quantify molecules based on the number of 13C atoms they contain. nih.govmdpi.com This set of molecules, differing only in their isotopic composition, is known as mass isotopomers. The relative abundance of these isotopomers is the mass isotopomer distribution (MID). mdpi.comnih.gov

For a sample containing dulcitol derived from a 13C tracer experiment, GC-MS analysis of its derivative will show a cluster of ions. If the fully unlabeled derivative has a mass of M, the instrument will detect ions at M (unlabeled), M+1, M+2, up to M+6 (fully labeled, from Dulcitol-13C6). The relative intensities of these peaks provide the MID. nih.gov This distribution is a fingerprint of the metabolic pathways that produced the dulcitol, allowing researchers to calculate intracellular fluxes. nih.gov The process of using MIDs to determine the isotopic enrichment of biosynthetic precursors and calculate synthesis rates is known as Mass Isotopomer Distribution Analysis (MIDA). nih.gov

Mass IsotopomerDescriptionRelative Abundance (%)
M+0Unlabeled (all 12C)45
M+1Contains one 13C atom10
M+2Contains two 13C atoms5
M+3Contains three 13C atoms5
M+4Contains four 13C atoms10
M+5Contains five 13C atoms10
M+6Fully labeled (from Dulcitol-13C6)15

Development of Derivatization Strategies for GC-MS Compatibility

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly because it can analyze polar and non-volatile compounds like dulcitol in their native state, often eliminating the need for derivatization. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for quantifying low-abundance analytes in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particles to achieve higher resolution, speed, and sensitivity than traditional HPLC. frontiersin.org When coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, it becomes a highly specific and sensitive quantitative tool. nih.govnih.gov

In an MRM experiment, a specific precursor ion (e.g., the molecular ion of dulcitol) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This precursor → product ion pair is called a transition and is highly specific to the target analyte. For quantification of native dulcitol, this compound is the ideal internal standard. plos.org The method monitors at least one transition for native dulcitol and one for this compound. nih.gov Because the labeled standard has a higher mass, its transitions are distinct from the unlabeled analyte, allowing for simultaneous detection and quantification. nih.govplos.org The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration, correcting for variations in sample preparation and instrument response. nih.gov For polar molecules like dulcitol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
Dulcitol (unlabeled)181.07 [M-H]-89.02Quantifier
Dulcitol (unlabeled)181.07 [M-H]-71.01Qualifier
This compound187.10 [M-H]-92.04Internal Standard (Quantifier)
This compound187.10 [M-H]-74.03Internal Standard (Qualifier)

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard for metabolite identification and profiling in complex biological samples. thermofisher.comnih.govprimescholars.com HRMS provides extremely accurate mass measurements (typically with errors < 5 ppm), allowing for the confident determination of a molecule's elemental formula. mdpi.com

In the context of this compound, HRMS is invaluable for several reasons. First, its high resolving power can separate the isotopic peaks of this compound from other isobaric interferences—different molecules that have the same nominal mass. doi.org Second, in stable isotope tracing experiments, HRMS can accurately measure the masses of all isotopologues of a metabolite simultaneously in a full scan, providing a comprehensive view of label incorporation without requiring pre-selection of transitions as in MRM. doi.orgrsc.org This makes HRMS a powerful discovery tool for tracking the metabolic fate of the 13C atoms from this compound as they are incorporated into various downstream metabolic networks. doi.orgpharmaron.com

CompoundFormulaMonoisotopic Mass (Da)
DulcitolC6H14O6182.07904
SorbitolC6H14O6182.07904
MannitolC6H14O6182.07904
This compound13C6H14O6188.09919

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy in quantitative analysis. nih.govspeciation.net The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample at the earliest stage of preparation. nih.govspeciation.net

The labeled internal standard is assumed to behave identically to its unlabeled, endogenous counterpart through all subsequent steps of extraction, purification, and analysis. researchgate.net Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. The final measurement is the ratio of the signal from the endogenous analyte to the signal from the labeled standard. nih.gov Because the amount of the added standard is known, this ratio allows for the precise and accurate calculation of the absolute concentration of the endogenous analyte, effectively correcting for matrix effects and sample loss. speciation.netresearchgate.net The use of D-[UL-13C]galactitol (this compound) as an internal standard for the quantification of native galactitol in biological samples by GC-MS or LC-MS is a classic application of the IDMS technique. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Comprehensive Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical technique for the detailed characterization of this compound. The inherent magnetic properties of the 13C nucleus, when enriched in a molecule, provide a window into its structural and dynamic properties at an atomic level. ckisotopes.com This enables not only the unambiguous identification of the compound but also the precise tracking of its metabolic fate in biological systems. acs.orgacs.org

1H-NMR and 13C-NMR Chemical Shift Assignment in Labeled Polyols

The structural elucidation of this compound by NMR begins with the assignment of its proton (¹H) and carbon-13 (¹³C) chemical shifts. Each carbon and its attached proton in the molecule exist in a unique electronic environment, resulting in a distinct resonance frequency or "chemical shift" in the NMR spectrum. libretexts.orgchemguide.co.uk

The complete labeling of the dulcitol backbone with ¹³C introduces ¹³C-¹³C scalar couplings (J-couplings), which can cause splitting of the carbon signals. While this can complicate simple 1D spectra, it provides invaluable information about the carbon-carbon connectivity throughout the molecule's backbone. bhu.ac.in

For ¹H-NMR, the protons attached to the ¹³C-labeled carbon backbone will also show couplings to the ¹³C nuclei, in addition to the typical proton-proton couplings. This results in more complex splitting patterns but confirms the direct attachment of a proton to a specific carbon in the chain. One-dimensional techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although for dulcitol, which contains only CH and CH₂ groups in its backbone, this primarily helps differentiate the terminal versus internal carbons. magritek.com

While a definitive, experimentally-derived chemical shift table for this compound is not publicly available in the cited literature, typical chemical shifts for polyols can be referenced. For instance, the carbon resonances for sugar alcohols generally fall within the 60-80 ppm range in ¹³C-NMR spectra. oregonstate.edu Precise assignments for this compound would be determined by a combination of 1D and 2D NMR experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Polyols

This table provides generalized data based on typical values for polyols and related carbohydrates, as specific experimental data for this compound was not found in the searched literature. Actual values may vary based on solvent and experimental conditions.

Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
H-C-OH3.5 - 4.560 - 80
O-H Variable (depends on solvent, temp.)N/A

Multidimensional NMR Techniques (e.g., HSQC, TOCSY) for Carbon Connectivity and Conformational Analysis

To overcome the complexity of 1D spectra and definitively assign all proton and carbon signals, multidimensional NMR techniques are employed. iosrjournals.org These experiments correlate signals from different nuclei, providing clear evidence of connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The 2D ¹H-¹³C HSQC experiment is one of the most powerful tools for assigning resonances in a ¹³C-labeled molecule. nih.govnih.gov It generates a spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other. A cross-peak appears at the coordinates corresponding to a proton and the carbon atom to which it is directly attached. This allows for the unambiguous correlation of each proton with its corresponding carbon in the this compound backbone. blogspot.com

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment, in its homonuclear (¹H-¹H) or heteronuclear (e.g., ¹H-¹³C HSQC-TOCSY) variations, is crucial for establishing proton connectivity within a spin system. nih.govblogspot.com In a ¹H-¹H TOCSY, a proton signal will show correlations not only to its immediate neighbors but to all other protons within the same coupled network. For this compound, this means that each proton can, in principle, be correlated with every other proton in the molecule, helping to trace the entire proton network from one end of the polyol chain to the other.

The combination of HSQC and TOCSY is particularly formidable. An HSQC spectrum first identifies the starting H-C pairs. Then, a 2D or 3D HSQC-TOCSY experiment can be used to trace the connectivity from a specific, well-resolved C-H pair through the entire proton spin system of the molecule. acs.orgresearchgate.net By analyzing the cross-peaks in these spectra, the complete covalent structure and carbon backbone of this compound can be assembled piece by piece. nih.gov Furthermore, detailed analysis of coupling constants and through-space correlations from Nuclear Overhauser Effect (NOE) experiments can provide insights into the preferred conformation of the flexible dulcitol molecule in solution. researchgate.net

Table 2: Key Multidimensional NMR Experiments for this compound Analysis

ExperimentTypeInformation Provided
COSY ¹H-¹HCorrelation between protons coupled over 2-3 bonds.
TOCSY ¹H-¹HCorrelation between all protons within a coupled spin system. blogspot.com
HSQC ¹H-¹³CCorrelation between protons and their directly attached carbons. nih.govnih.gov
HMBC ¹H-¹³CCorrelation between protons and carbons over 2-3 bonds (useful for quaternary carbons, though not present in dulcitol's backbone). iosrjournals.org
HSQC-TOCSY ¹H-¹³CProvides TOCSY subspectra for each distinct ¹³C frequency, resolving overlap. blogspot.comacs.org

Isotopic Enrichment NMR Spectroscopy for Trophic Marker and Metabolic Intermediate Identification

The use of ¹³C-labeled compounds like this compound is central to the field of metabolomics and metabolic flux analysis. nih.govrsc.org Isotopic enrichment NMR spectroscopy allows researchers to trace the journey of the ¹³C atoms from this compound as it is processed by an organism. frontiersin.org

When an organism metabolizes this compound, the ¹³C atoms are incorporated into various downstream metabolites. By acquiring NMR spectra of biological samples (e.g., cell extracts, tissues), scientists can detect the presence of ¹³C enrichment in other molecules. frontiersin.orgnih.gov NMR has the unique advantage of being able to identify the exact position of the ¹³C label within these newly formed metabolites, which provides detailed information about the active metabolic pathways. rsc.org

For instance, if this compound were used in a trophic ecology study, it could serve as a trophic marker . frontiersin.org An organism is fed the labeled dulcitol, and its tissues are later analyzed by ¹³C-NMR. The detection of ¹³C-labeled fatty acids, amino acids, or other specific compounds would provide definitive proof that the organism consumed and assimilated the dulcitol. frontiersin.org This method allows for the direct tracking of dietary carbon through food webs.

Similarly, in studies of cellular metabolism, this compound can be used to identify metabolic intermediates . If dulcitol is processed through pathways like the pentose (B10789219) phosphate (B84403) pathway or glycolysis, the specific patterns of ¹³C labeling (isotopomers) in resulting molecules like glucose, lactate, or amino acids can be quantified. nih.gov This quantitative analysis of isotopomer distribution is essential for calculating metabolic fluxes and understanding how cells utilize different energy sources under various conditions. acs.orgacs.org Advanced NMR pulse sequences, such as isotope-edited TOCSY, have been developed specifically to filter and quantify signals from ¹³C-labeled molecules in complex biological extracts with high accuracy. acs.orgacs.org

Applications of Dulcitol 13c6 in Investigating Cellular and Organismal Metabolism

13C Metabolic Flux Analysis (13C-MFA) utilizing Dulcitol-13C6 as a Tracer

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. frontiersin.orgnih.gov The method involves introducing a ¹³C-labeled substrate, such as this compound, into a biological system and measuring the distribution of the ¹³C label in downstream metabolites. cortecnet.com This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of fluxes throughout central carbon metabolism. d-nb.infoshimadzu.com

In microbial and cell culture systems, this compound can be used to quantify the flux through the polyol pathway and its connecting pathways. After the cells are cultured in a medium containing this compound, the labeled carbon atoms are incorporated into various metabolites. By achieving an isotopic steady state, where the labeling pattern of metabolites becomes constant, researchers can collect samples and analyze them. d-nb.info

Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism. shimadzu.comnih.gov This data is then fed into computational software that estimates the intracellular metabolic flux distribution. shimadzu.com For example, the split ratio of flux between glycolysis and the pentose (B10789219) phosphate (B84403) pathway can be determined by analyzing the labeling patterns of metabolites derived from these pathways. shimadzu.com The use of a ¹³C-labeled polyol like this compound provides a direct means to quantify the activity of the polyol pathway itself and its contribution of carbon to other central metabolic routes.

Table 1: Example of ¹³C-MFA Data for Quantifying Metabolic Fluxes

This table illustrates hypothetical flux data from a cell culture experiment using a ¹³C-labeled tracer. The values represent the percentage of carbon entering a specific pathway, demonstrating how a tracer can reveal metabolic shifts under different conditions.

Metabolic PathwayCondition A: Normoglycemia (Flux %)Condition B: Hyperglycemia (Flux %)
Glycolysis90%75%
Pentose Phosphate Pathway8%10%
Polyol Pathway2%15%

Once this compound is metabolized, its labeled carbons can be traced as they travel through various interconnected pathways. Central carbon metabolism consists of three main interconnected pathways: glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. metwarebio.com Dulcitol (B134913), or galactitol, is first oxidized to a ketose sugar. This product can then be phosphorylated and enter glycolysis.

The ¹³C labels from this compound would subsequently appear in glycolytic intermediates, TCA cycle intermediates like citrate (B86180) and malate, and molecules produced by the PPP. metwarebio.com This allows researchers to track the fate of the carbon atoms. nih.govresearchgate.net Furthermore, these labeled central metabolites serve as precursors for anabolic pathways, which build complex macromolecules. By measuring the ¹³C enrichment in products like amino acids and fatty acids, scientists can quantify the contribution of the polyol pathway to the synthesis of biomass components. d-nb.info This provides a detailed map of how carbon from a specific source is allocated for energy production, redox balance, and cellular growth.

Table 2: Tracing the Path of ¹³C from this compound through Metabolism

This table shows the potential downstream locations of the ¹³C label originating from this compound, providing a simplified roadmap of carbon fate.

Initial TracerPrimary Metabolic ProductEntry PathwayKey Downstream Labeled MetabolitesAnabolic Products
Dulcitol-¹³C₆Tagatose-1,6-bisphosphate-¹³C₆GlycolysisPyruvate-¹³C₃, Acetyl-CoA-¹³C₂TCA Cycle Intermediates (e.g., Citrate-¹³C₂, Malate-¹³C₂)

Quantification of Intracellular Carbon Fluxes in Microbial Systems and Cell Cultures

Elucidation of Specific Polyol Metabolic Pathways and Interconversion Mechanisms

The polyol pathway is a two-step metabolic route that converts an aldose sugar into a ketose sugar via a sugar alcohol intermediate. nih.gov In the canonical pathway, glucose is reduced to sorbitol by aldose reductase, and sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. nih.govwikipathways.org This pathway is implicated in metabolic regulation and, under hyperglycemic conditions, in the development of complications in some tissues. nih.govnih.gov

This compound is an ideal tracer for studying the analogous pathway involving galactose. In this pathway, galactose is reduced to dulcitol (galactitol) by aldose reductase, which is then oxidized. Using fully labeled this compound allows researchers to unambiguously track its conversion. For instance, studies in Drosophila have used ¹³C-labeled glucose to demonstrate its conversion to sorbitol and fructose, confirming the activity of the polyol pathway in vivo. plos.org A similar approach with this compound would allow for the direct measurement of its synthesis from galactose and its subsequent oxidation, helping to elucidate the specific enzymes involved and the kinetics of these interconversions in various biological systems. Mass spectrometry can be set up to specifically monitor the transitions for ¹³C₆-dulcitol and its potential ¹³C₆-ketose product, providing clear evidence of pathway activity. plos.org

Investigation of Enzymatic Reaction Kinetics and Mechanistic Pathways

Isotopically labeled substrates are invaluable for studying the kinetics and mechanisms of enzyme-catalyzed reactions. libretexts.orgmathworks.com By using this compound as a substrate for an enzyme like aldose reductase or a specific dulcitol dehydrogenase, researchers can monitor the reaction progress with high precision.

The general scheme of an enzyme-catalyzed reaction involves the formation of an enzyme-substrate complex, which then converts to the product and free enzyme. libretexts.org To determine key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km), experiments are run with varying concentrations of the substrate. bmglabtech.com The rate of the reaction is determined by measuring the formation of the product over time. When using this compound, the product will also be ¹³C-labeled, allowing its appearance to be tracked by mass spectrometry, even at very low concentrations. This method is highly sensitive and avoids potential interference from other unlabeled compounds in the sample. rsc.org Such kinetic data is fundamental to understanding how an enzyme functions and how its activity is regulated, which is crucial for building accurate metabolic models. nih.gov

Table 3: Sample Data for Michaelis-Menten Kinetics using this compound

This table presents hypothetical data from an enzyme kinetics experiment. The initial reaction velocity is measured at different concentrations of this compound to determine the enzyme's kinetic parameters.

Substrate Concentration [S] (μM) (Dulcitol-¹³C₆)Initial Velocity [V] (μmol/min) (¹³C-labeled product formed)
50.25
100.45
200.75
401.10
801.40
1601.65
3201.75

Contributions to Understanding Metabolic Adaptations and Perturbations in Biological Models (excluding human clinical data)

By providing detailed flux and pathway activity data, studies using this compound contribute to a broader understanding of how organisms adapt their metabolism in response to genetic or environmental changes. nih.gov Metabolic adaptation is a fundamental biological process where cells remodel their metabolic networks to survive and proliferate under different conditions, such as fluctuating nutrient availability. frontiersin.org

For example, research has shown that the polyol pathway is not just a passive overflow route but an evolutionarily conserved system for sensing glucose uptake that actively regulates metabolic remodeling. plos.org In studies on flies (Drosophila) and mice, the polyol pathway was shown to be involved in the activation of key transcription factors that control metabolic gene expression. plos.org Inhibiting this pathway impaired the organism's ability to respond to a glucose load. plos.org

Using a tracer like this compound in similar non-human biological models allows scientists to investigate these adaptive responses. By quantifying how fluxes through the polyol pathway and central carbon metabolism change under various stressors (e.g., nutrient excess, oxidative stress), researchers can build computational models that predict metabolic behavior. montana.eduplos.org This helps to uncover the molecular-level trade-offs and regulatory mechanisms that govern metabolic flexibility and adaptation in living systems. montana.edu

Dulcitol 13c6 in Non Human Biological Systems Research

In Vitro Cellular Models for Metabolic Studies

In vitro cellular models, including bacterial, yeast, and mammalian cell lines, are fundamental in metabolic research, offering a controlled environment to study cellular processes. frontiersin.orgnih.gov The use of stable isotope-labeled compounds like Dulcitol-13C6 in these models allows for detailed metabolic flux analysis and the discovery of novel metabolic pathways. frontiersin.org

Bacterial, Yeast, and Mammalian Cell Lines:

Stable isotope labeling is a cornerstone of modern metabolomics, enabling the detailed investigation of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov In bacterial studies, metabolites like dulcitol (B134913) have been identified as significant in processes such as antibiotic resistance. researchgate.net For instance, elevated levels of dulcitol were observed in resistant H. pylori isolates, suggesting its role in bacterial survival and virulence mechanisms. researchgate.net The use of 13C-labeled substrates in bacterial cultures allows researchers to trace the flow of carbon and understand how bacteria adapt their metabolism in response to environmental pressures like antibiotics. nih.govosti.gov

In yeast, such as Saccharomyces cerevisiae, metabolic engineering efforts often rely on understanding and manipulating precursor availability, like acetyl-CoA. nih.govresearchgate.net While direct studies using this compound in yeast are not extensively documented in the provided results, the principles of using 13C-labeled substrates are well-established for mapping metabolic pathways and improving the production of desired compounds. nih.govdtu.dk For example, 13C-based proteomics can unravel complex metabolic interactions in yeast-bacteria communities. nih.govembopress.org

In mammalian cell lines, stable isotope tracing helps to elucidate the metabolic reprogramming that occurs in various diseases. For example, in studies of viral infections, this compound has been used as an internal standard for gas chromatography-mass spectrometry (GC-MS) based metabolomic profiling to identify altered metabolic pathways in infected rat cortical neurons. mdpi.com This allows for the precise quantification of changes in metabolite levels, revealing how viruses manipulate host cell metabolism. mdpi.com

Model SystemResearch FocusKey Findings/ApplicationsCitations
Bacterial Cells (e.g., H. pylori)Antibiotic Resistance MechanismsElevated dulcitol levels associated with resistance, indicating a role in bacterial survival. researchgate.net
Yeast (e.g., S. cerevisiae)Metabolic Engineering & Cross-feeding13C-labeling used to trace carbon flow and understand metabolic interactions in microbial communities. nih.govdtu.dknih.govembopress.org
Mammalian Cell Lines (e.g., Rat Cortical Neurons)Metabolomic Profiling in DiseaseUsed as an internal standard for quantifying metabolic changes during viral infections. mdpi.com

In Vivo Animal Models for Systemic Metabolic Interrogation

In vivo animal models, particularly rodents and non-human primates, are crucial for understanding systemic metabolism and the interplay between different organs. fda.govd-nb.infoupenn.edu The use of stable isotope tracers like this compound in these models provides a dynamic view of metabolic fluxes throughout the body. nih.gov

Rodent Studies and Non-Human Primates:

Rodent models have been instrumental in studying the metabolic consequences of various conditions. For example, early research demonstrated the accumulation of dulcitol in the lenses of rats fed a high-galactose diet, leading to osmotic changes. nih.gov More recent studies have utilized 13C-labeled compounds to perform comprehensive metabolic flux analysis in mice, mapping the distribution and utilization of substrates like glucose across multiple organs. nih.gov While these studies may not have used this compound specifically, they establish the methodology for using labeled compounds to trace metabolic pathways in vivo. nih.govnih.gov For instance, 13C-labeled glucose infusions in mice have been used to quantify the contributions of different nutrients to the TCA cycle in various tissues. nih.gov

In the context of gut microbiology, rodent models have been used to investigate the role of specific metabolites in the competition between commensal bacteria and pathogens. One study showed that the ability of Klebsiella oxytoca to utilize dulcitol was a key factor in providing colonization resistance against Salmonella Typhimurium in gnotobiotic mice. researchgate.net This highlights the importance of specific nutrient metabolism in shaping the gut microbial community and protecting against infection.

While direct studies using this compound in non-human primates were not identified in the search results, these models are often used in later stages of preclinical research to validate findings from rodent studies due to their closer physiological and metabolic similarity to humans. fda.gov The principles of stable isotope tracing are applicable to these models for studying systemic metabolism. nih.gov

Animal ModelResearch AreaKey Research FindingCitations
RatsCarbohydrate MetabolismAccumulation of dulcitol in the lens was observed in rats fed with galactose. nih.gov
Mice (Gnotobiotic)Gut Microbiome CompetitionMetabolic competition for dulcitol by Klebsiella oxytoca protects against Salmonella infection. researchgate.net
MiceSystemic Metabolism13C-labeled glucose tracing revealed organ-specific kinetics of glucose utilization during a glucose tolerance test. nih.gov

Application in Microbial and Plant Metabolism Research for Pathway Discovery and Engineering

The application of stable isotope labeling with compounds like this compound is a powerful strategy for discovering and engineering metabolic pathways in both microbes and plants. nih.govfrontiersin.orgnih.gov This approach allows for the elucidation of novel biochemical reactions and the optimization of metabolic fluxes for the production of valuable compounds. nih.govmdpi.com

Microbial and Plant Metabolism Research:

In microbial research, stable isotope-assisted metabolomics is a key tool for metabolic flux analysis and pathway discovery. frontiersin.org The ability to trace the flow of 13C atoms from a labeled substrate through various metabolic intermediates provides direct evidence of active pathways. osti.gov This is particularly valuable for understanding the metabolism of non-model organisms or for identifying unexpected metabolic activities. nih.gov For example, studies in Pseudomonas putida using 13C-labeled substrates revealed how different carbon sources are partitioned into biomass and CO2, providing insights into carbon-use efficiency. nih.gov In the context of metabolic engineering, understanding the native metabolic network is the first step toward rationally designing strains for the overproduction of desired chemicals. researchgate.netnih.gov

In plant metabolism, research is increasingly focused on understanding the flexibility of metabolic networks and moving beyond canonical pathways. nih.govscitechnol.com 13C-labeling experiments are crucial for revealing these non-canonical flux distributions in different tissues and under various environmental conditions. nih.govlmu.de While specific applications of this compound were not detailed, the principles of using labeled substrates are central to this field. For example, understanding how plants synthesize a vast array of secondary metabolites for defense and adaptation often involves tracing the metabolic origins of these compounds using labeled precursors. scitechnol.commdpi.com Metabolic engineering in plants also relies on a deep understanding of pathway fluxes to enhance the production of pharmaceuticals, biofuels, and other valuable products. nih.gov

Organism TypeApplicationMethodological ApproachCitations
MicrobesPathway DiscoveryStable isotope tracing to identify active and novel metabolic pathways. frontiersin.orgnih.govosti.gov
MicrobesMetabolic EngineeringUsing flux analysis to identify targets for genetic modification to improve product yields. nih.govmdpi.comnih.gov
PlantsPathway Discovery13C-labeling to uncover non-canonical metabolic pathways and responses to environmental signals. nih.govlmu.de
PlantsMetabolic EngineeringManipulating metabolic fluxes to increase the synthesis of valuable secondary metabolites. nih.govmdpi.com

Computational and Mathematical Modeling Approaches in Conjunction with Dulcitol 13c6 Data

Development and Refinement of Stoichiometric Network Models for Flux Estimation

At the heart of metabolic flux analysis (MFA) lies the stoichiometric network model. This model is a mathematical representation of the metabolic network of a cell or organism, built upon the fundamental principle of mass conservation. osti.govembopress.org It comprises a comprehensive list of relevant biochemical reactions, their substrates, and products, organized into a stoichiometric matrix. osti.gov This matrix mathematically defines the structure of the metabolic network and imposes constraints on the possible steady-state flux distributions. utah.edu

The initial step in any flux analysis study is the construction or refinement of a stoichiometric model specific to the biological system and pathways of interest. For a study involving Dulcitol-13C6, the model must include the reactions involved in dulcitol (B134913) (galactitol) metabolism, such as the polyol pathway, and its connections to central carbon metabolism, like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The scope and complexity of the model are critical decisions, as they depend on the research question, the choice of isotopic tracer, and the available analytical measurements. d-nb.info

Once the network is defined, external exchange rates, such as the uptake rate of this compound and the secretion rates of products like lactate, are measured. d-nb.info These rates provide crucial boundary constraints for the model. However, due to the inherent redundancy in metabolic networks, where multiple pathways can lead to the same product, these external rates alone are insufficient to determine the internal fluxes. d-nb.info

This is where data from this compound becomes indispensable. By tracing the fate of the 13C atoms from dulcitol through the network, MFA can resolve the contributions of different pathways. osti.govresearchgate.net The model is used to predict the labeling patterns of downstream metabolites for a given set of fluxes. The flux estimation is then formulated as an optimization problem: to find the flux distribution that minimizes the difference between the model-predicted labeling patterns and the experimentally measured ones. osti.gov

Table 1: Example of a Simplified Stoichiometric Matrix for a Hypothetical Pathway Involving Dulcitol Metabolism

This interactive table illustrates the relationships between metabolites and reactions in a simplified network. The coefficients represent the stoichiometry: negative for reactants, positive for products.

MetaboliteR1: Dulcitol UptakeR2: Dulcitol -> Fructose (B13574)R3: Fructose -> G6PR4: G6P -> PPPR5: G6P -> Biomass
Dulcitol_ext -10000
Dulcitol_int 1-1000
Fructose 01-100
G6P 001-1-0.5
NADPH (from PPP) 00020
Biomass 00001

Isotope Labeling Model (ILM) Formulation and Parameter Estimation

While the stoichiometric model defines the map of possible routes, the Isotope Labeling Model (ILM) describes how the 13C label from a tracer like this compound is distributed through this map. frontiersin.org The ILM is a system of algebraic equations that calculates the precise isotopic composition (isotopomer distribution) of each metabolite in the network as a function of the metabolic fluxes. researchgate.netnih.gov This requires detailed information on the atom-to-atom transitions for each reaction in the network, specifying how the carbon backbone of a substrate is cleaved and rearranged to form the product. osti.gov

When cells are cultured with this compound, the 13C atoms are incorporated into downstream metabolites. The specific labeling pattern of a metabolite depends on the pathway(s) that produced it. d-nb.info For example, the pattern of 13C enrichment in glucose-6-phosphate derived from this compound will differ depending on the relative activities of the pathways connecting them. The ILM mathematically captures these relationships. frontiersin.org

Parameter Estimation: The core of 13C-MFA is to estimate the unknown metabolic fluxes (the parameters of the model) by fitting the ILM's predictions to the measured isotope labeling data. nih.govd-nb.info This is typically formulated as a least-squares parameter estimation problem. d-nb.info The objective is to minimize a variance-weighted sum of squared residuals between the measured labeling data (e.g., mass isotopomer distributions from mass spectrometry) and the labeling data simulated by the ILM. researchgate.net

This optimization is computationally intensive due to the large number of variables and the non-linear nature of the ILM equations. biorxiv.org Various algorithms are employed to solve this problem and find the best-fit flux map. frontiersin.org The result is a quantitative snapshot of the metabolic activity within the cell under the specific experimental conditions. nih.gov Furthermore, statistical methods are used to determine the confidence intervals for each estimated flux, providing a measure of the precision of the estimate. embopress.org

Recent advancements have led to the development of more sophisticated modeling frameworks, including isotopically non-stationary MFA (INST-MFA), which can analyze labeling data before the system reaches isotopic steady state, providing a more dynamic view of metabolism. osti.govfrontiersin.org

Advanced Statistical Analysis and Data Visualization of Mass Isotopomer Distributions and NMR Data

The experimental data derived from this compound tracer studies are complex and multidimensional, necessitating advanced statistical methods for analysis and interpretation. The two primary analytical techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. utah.edunih.gov

Mass Isotopomer Distributions (MIDs): MS is used to measure the mass isotopomer distribution (MID) of a metabolite. nih.gov A mass isotopomer is a molecule that differs from others only in the number of isotopic atoms it contains. nih.gov For a metabolite derived from this compound, the MID provides the fractional abundance of molecules containing zero 13C atoms (M+0), one 13C atom (M+1), two (M+2), and so on, up to the total number of carbons in the molecule. biorxiv.org Before analysis, the raw MS data must be corrected for the natural abundance of stable isotopes (like 1.1% for 13C) in both the metabolite and any derivatization agents used for analysis. nih.gov

Table 2: Hypothetical Mass Isotopomer Distribution (MID) for a Downstream Metabolite (e.g., Lactate) after Labeling with this compound

This interactive table shows example data for two different experimental conditions. The shift in the distribution towards higher mass isotopomers in Condition B suggests a greater flux from the this compound tracer into lactate.

Mass IsotopomerFractional Abundance (Condition A)Fractional Abundance (Condition B)
M+0 (Unlabeled) 0.600.30
M+1 0.250.35
M+2 0.100.25
M+3 0.050.10

NMR Data Analysis: While MS provides information on the number of labeled atoms, NMR spectroscopy can provide positional information, revealing which specific carbon atoms within a molecule are labeled. nih.govnih.gov Techniques like 13C-NMR and 2D NMR (e.g., HSQC) are powerful for this purpose. diva-portal.orgmdpi.com Analyzing the 13C-13C couplings in highly enriched samples can help to elucidate the specific pathways and atom rearrangements that have occurred. nih.gov Statistical correlation methods, such as Statistical Total Correlation Spectroscopy (STOCSY), can be applied to complex NMR spectra to identify peaks originating from the same molecule, aiding in metabolite identification and pathway analysis. diva-portal.orgnih.gov

Statistical Analysis and Visualization: Statistical analysis is crucial for evaluating the quality of the flux map. A goodness-of-fit test (e.g., chi-square test) is used to assess how well the model-predicted labeling patterns match the experimental data. frontiersin.org If the fit is poor, it may indicate that the metabolic network model is incomplete or incorrect, prompting an iterative process of model refinement. utah.edu

Data visualization plays a key role in interpreting the results. Flux maps are often visualized as pathway diagrams where the thickness of the arrows is proportional to the calculated flux, providing an intuitive representation of metabolic activity. embopress.org Heat maps can be used to visualize changes in MIDs or metabolite concentrations across different conditions, while correlation plots from NMR data can help identify individual metabolites in complex mixtures. diva-portal.orgvanderbilt.edu These advanced analytical and statistical tools are essential for extracting robust, quantitative insights from the rich datasets generated by tracers like this compound. acs.org

Future Directions and Emerging Research Avenues for Dulcitol 13c6 Studies

Development of Novel Synthesis Methodologies for Chemo-Enzymatic and Regiospecific Labeling

Current methods for producing isotopically labeled compounds can be complex and expensive. Future efforts will likely concentrate on developing more efficient and cost-effective synthesis strategies. Chemo-enzymatic methods, which combine chemical and enzymatic processes, offer a promising avenue for the high-yield, site-specific labeling of molecules like Dulcitol (B134913). nih.govresearchgate.netfrontiersin.orgrsc.org These approaches can provide precise control over which carbon atoms in the dulcitol molecule are replaced with the 13C isotope. nih.gov Regiospecific labeling is particularly valuable for detailed metabolic flux analysis, as it allows researchers to track the fate of specific atoms through complex biochemical pathways. science.gov The development of one-pot synthesis reactions, where multiple steps are carried out in the same reaction vessel, could further streamline the production of Dulcitol-13C6 and other labeled compounds. rsc.orgrug.nl

Integration with Multi-Omics Data (e.g., transcriptomics, proteomics) for Systems Biology Understanding

To gain a more holistic understanding of biological systems, researchers are increasingly integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.orgresearchgate.netufz.de In this context, data generated from this compound tracer studies can be combined with gene expression (transcriptomics) and protein abundance (proteomics) data. nih.govembopress.org This multi-omics approach allows scientists to connect changes in metabolic pathways, as revealed by this compound, with alterations in gene and protein activity. mdpi.comnih.gov By building these integrated models, researchers can create a more comprehensive picture of how cellular networks respond to different conditions, such as disease or environmental stress. ufz.deembopress.org This systems biology approach is crucial for identifying key regulatory points and potential targets for therapeutic intervention. mdpi.com

Advancements in High-Throughput Analytical Platforms for 13C-Labeled Compounds

The analysis of 13C-labeled compounds is heavily reliant on sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Future advancements in these platforms will be critical for maximizing the information obtained from this compound studies. High-resolution mass spectrometry, for instance, enables the accurate detection and quantification of different isotopologues (molecules that differ only in their isotopic composition). tandfonline.comacs.org Software tools are also becoming increasingly important for processing the large and complex datasets generated in these experiments. nih.govacs.orgoup.com The development of high-throughput methods will allow for the rapid and automated analysis of numerous samples, which is essential for large-scale studies. nih.gov These advancements will improve the ability to track metabolic fluxes and identify novel metabolic pathways. nih.govcreative-proteomics.com

Exploration in New Biological Contexts and Emerging Research Disciplines

While this compound has been used in various metabolic studies, its application in new biological contexts holds significant potential. For example, it could be used to investigate the metabolic reprogramming that occurs in diseases like cancer or to study the metabolic interactions within microbial communities. alfa-chemistry.com The use of stable isotope tracers is also expanding into fields like agrochemical research to track the environmental fate of pesticides and herbicides. symeres.com Furthermore, as our understanding of the diverse roles of sugar alcohols in biology grows, this compound could become a valuable tool in exploring these functions. For instance, it has been used as an internal standard in metabolomic profiling to study the effects of viral infections on host cell metabolism. mdpi.com Its use in conjunction with other labeled compounds can help to unravel complex metabolic networks in a variety of organisms, from plants to mammals. pnas.orgnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments using Dulcitol-13C6 to investigate metabolic pathways in model organisms?

  • Methodological Answer : Begin by defining the biological system and metabolic process under study. Use isotopic tracing protocols where this compound is introduced at specific time points. Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to track 13C incorporation into downstream metabolites. Ensure controls include unlabeled dulcitol to distinguish isotopic effects. Experimental design should align with literature-based protocols for stable isotope applications in metabolomics .

Q. What are the critical steps for synthesizing and characterizing this compound with high isotopic purity?

  • Methodological Answer : Synthesis should follow established protocols for 13C-labeled sugar alcohols, with modifications to optimize yield and purity. Characterize the compound using high-resolution MS to confirm molecular weight and isotopic enrichment (>99% 13C). Validate structural integrity via 13C-NMR, comparing peaks to unlabeled dulcitol. Document purity thresholds in alignment with analytical chemistry standards .

Q. How can researchers ensure isotopic stability of this compound during long-term storage and experimental workflows?

  • Methodological Answer : Store the compound in inert, airtight containers under controlled temperatures (-20°C) to minimize degradation. Pre-test stability using accelerated aging studies (e.g., elevated temperature exposure) and monitor via LC-MS. Include stability checks at regular intervals during experiments to account for potential isotopic exchange or contamination .

Advanced Research Questions

Q. How should contradictions in metabolic flux data derived from this compound tracing be systematically addressed?

  • Methodological Answer : Apply triangulation by cross-validating results with complementary techniques (e.g., 2H or 15N labeling). Re-examine experimental conditions (e.g., tracer concentration, incubation time) for consistency. Use statistical tools like principal component analysis (PCA) to identify outliers and confounders. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can refine hypotheses to resolve inconsistencies .

Q. What isotopic effects might 13C labeling impose on Dulcitol’s physicochemical properties, and how can these be quantified?

  • Methodological Answer : Conduct comparative studies between this compound and its unlabeled counterpart. Measure properties such as solubility, diffusion coefficients, and reaction kinetics using techniques like isothermal titration calorimetry (ITC) or dynamic light scattering (DLS). Computational modeling (e.g., density functional theory) can predict isotopic effects on molecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.